Compound Description: This compound is an asymmetrical organic ligand designed and synthesized for studying coordination chemistry with various metal ions. It contains pyridine and imidazole terminal groups and potential oxadiazole coordination sites. []
Relevance: This compound shares a structural similarity with 4-Pyridinamine, 2-(1H-imidazol-1-yl)- as they both possess both a pyridine ring and an imidazole ring. The key difference lies in the linker between these two rings and the presence of the oxadiazole moiety in this related compound. []
Compound Description: This compound is a quinazoline derivative synthesized via nucleophilic substitution. It exhibits potential anti-inflammatory activity due to its ability to inhibit NOS-II and PDE-4. It also demonstrates bronchodilatory and anti-allergic properties. []
Relevance: This compound, although belonging to a different chemical class than 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, shares the key structural element of a 1H-imidazol-1-yl group. []
1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone
Compound Description: This compound acts as an inhibitor of human heme oxygenase-1 (HO-1). It binds to the distal pocket of HO-1, with its imidazolyl moiety coordinating with heme iron and the adamantyl group occupying a hydrophobic binding pocket. This binding displaces the catalytically essential distal water ligand. []
Relevance: Similar to 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, this compound features a 1H-imidazol-1-yl group. Despite different structural contexts, the shared imidazole moiety suggests potential for similar binding interactions with targets like HO-1. []
Compound Description: This compound, like 1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, is a known inhibitor of human heme oxygenase-1 (HO-1). It exhibits a common binding mode with 1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone despite their differing chemical structures beyond the imidazolyl moiety. []
Relevance: This compound shares the 1H-imidazol-1-yl structural feature with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, highlighting the imidazole group's significance in interacting with biological targets like HO-1. []
4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine
Compound Description: This compound serves as a core structure for designing and synthesizing a series of sulfonamide derivatives as potential V600EBRAF inhibitors. These derivatives demonstrated varying degrees of inhibitory activity against V600EBRAF and growth inhibition against multiple cancer cell lines. []
Relevance: This compound, while structurally distinct from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, falls under the same broad category of heterocyclic amines. The presence of both a pyrimidine ring and an imidazole ring in this compound, albeit arranged differently, suggests a potential for shared chemical properties and reactivity with the target compound. []
Tris(4-(1H-imidazol-1-yl)phenyl)amine (Tipa)
Compound Description: Tipa is a tripodal ligand used in constructing metal-organic frameworks (MOFs). These MOFs exhibit various structures and properties, including photocatalytic activity and selective adsorption of small hydrocarbons. []
Relevance: While structurally more complex, Tipa shares the 1H-imidazol-1-yl group with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. This common feature suggests the possibility of both compounds acting as ligands for metal ions, albeit with different coordination behaviors due to their distinct overall structures. []
3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA)
Compound Description: HDIBA is utilized as a building block in the synthesis of inorganic-organic hybrid compounds incorporating Keggin-type polyoxometalates (POMs). These hybrid materials have potential applications in various fields due to their unique properties arising from the combination of organic and inorganic components. []
Relevance: Although belonging to a different chemical class, HDIBA shares the 1H-imidazol-1-yl group with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. The presence of multiple imidazole rings in HDIBA suggests its potential for diverse coordination chemistry compared to the target compound. []
Compound Description: This molecule is a potent inhibitor of human heme oxygenase-1 (HO-1). It exhibits a novel, inducible binding mode with HO-1, where its binding leads to a shift in the proximal helix of the enzyme, creating a new hydrophobic pocket. []
Relevance: While structurally more complex, this compound, like 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, contains a 1H-imidazol-1-yl group. This shared moiety is essential for its interaction with the heme iron in HO-1, indicating a possible common pharmacophore for HO-1 inhibition. []
1-Aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and Derivatives
Compound Description: This series of compounds was designed and synthesized as potential inhibitors of heme oxygenases (HO-1 and HO-2). Specific substitutions on the aryl ring and the choice of azole significantly influence their potency and selectivity towards the HO isozymes. []
Relevance: This series shares the 1H-imidazol-1-yl group with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, and explores structural variations around this core, highlighting its importance in HO inhibition. Notably, the inclusion of 1,2,4-triazole analogues expands the chemical space and provides insights into structure-activity relationships for HO inhibition. []
Compound Description: This novel compound, belonging to the chalcone family, was synthesized via Claisen-Schmidt condensation. Chalcones containing imidazole are known for their antifungal activity, particularly against Aspergillus fumigatus, suggesting potential therapeutic applications for this compound. []
Relevance: This compound, similar to 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, possesses a 1H-imidazol-1-yl group. The presence of this group, along with the chalcone scaffold, suggests potential for antifungal activity based on the known properties of imidazole-containing chalcones. []
Compound Description: This compound is a drug used for treating urinary incontinence. The synthesis of its six presumed metabolites was carried out to confirm their structures and understand its metabolic pathway. []
Relevance: Although structurally different from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, KRP-197/ONO-8025 shares the core 2-methyl-1H-imidazol-1-yl group. This suggests potential for similar metabolic transformations around this moiety, albeit with variations due to the distinct structural contexts. []
Compound Description: This series of compounds was synthesized and evaluated for its antibacterial and antioxidant activity. The compounds showed moderate antibacterial activity and significant antioxidant activity. []
Relevance: While structurally distinct from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, these compounds contain the 1H-imidazol-1-yl group, indicating a potential for shared biological activities, albeit with variations due to the different substituents and overall structures. []
(R)-, (S)-, and (+/-)-2,2-Dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]hexanoic acids
Compound Description: These compounds are substituted omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives synthesized and tested for their ability to inhibit thromboxane synthase. They showed potent and selective inhibition of human platelet thromboxane synthase, with the S-enantiomer being more potent. []
Relevance: These compounds, like 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, have a 1H-imidazol-1-yl group. The variations in their structures and the exploration of different enantiomers provide valuable insights into the structure-activity relationship for thromboxane synthase inhibition by this class of compounds. []
cis- and trans-{2-(haloaryl)-2-[(1H-imidazol)-1-yl]methyl]}-1,3-dioxolane-4-methanols
Compound Description: This series of compounds, encompassing both cis and trans isomers, was synthesized and characterized using 13C NMR spectroscopy. The study focused on understanding the impact of different haloaryl substitutions on the chemical shifts, aiding in their structural elucidation. []
Relevance: This compound series, like 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, features a 1H-imidazol-1-yl group as a key structural element. The investigation of cis-trans isomerism and various haloaryl substitutions in this series contributes to understanding the structure-activity relationships of compounds containing this specific imidazole moiety. []
1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines
Compound Description: This series of compounds was synthesized through the reaction of various substituted benzoxazolones, benzothiazolones, or benzimidazolones with a specific dioxolane derivative. []
Relevance: These compounds, despite their complex structures, share the 1H-imidazol-1-yl group with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. This highlights the versatility of this moiety in the synthesis of diverse chemical structures, potentially with varied biological activities. []
1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitriles and related compounds
Compound Description: This series of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones was synthesized and evaluated for their inotropic activity. Compounds with a 1H-imidazol-1-yl substituent at the 4-position of the phenyl ring, particularly those with a 6-methyl group on the pyridinone ring, showed significant positive inotropic effects. []
Relevance: This series shares the 1H-imidazol-1-ylphenyl structural motif with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. Despite their distinct core structures, the presence of this shared motif and the exploration of its substitution patterns contribute to understanding its potential role in influencing biological activities, particularly those related to cardiac function. []
4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds
Compound Description: This class of compounds was synthesized and evaluated for positive inotropic activity. They demonstrated dose-dependent increases in myocardial contractility with minor effects on heart rate and blood pressure. These compounds act by selectively inhibiting cardiac phosphodiesterase fraction III. []
Relevance: This compound class shares the 1H-imidazol-1-ylphenyl structural motif with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. This structural similarity suggests a potential for shared pharmacological activities, particularly those related to cardiac function, due to the presence of this common motif. []
Compound Description: This novel series of pyridazinone analogues, structurally related to the imazodan class of drugs, was synthesized and evaluated for its cardiovascular effects. These compounds exhibited potent inotropic and vasodilatory activities while also demonstrating enhanced platelet aggregation inhibitory potency compared to the parent imazodan series. []
Relevance: This series features the 1H-imidazol-1-ylphenyl group, a structural element also present in 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. This shared motif suggests that both compound classes might exhibit similar interactions with biological targets related to cardiovascular function, despite the differences in their core structures. []
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds
Compound Description: This group of heterocyclic-fused imidazolylquinoxalinones was designed as potential antagonists for the AMPA subtype of EAA receptors. The position of the nitrogen atom in the fused heterocycle significantly influences their binding affinity to AMPA receptors. Notably, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone exhibited high affinity for AMPA receptors and potent inhibitory activity against KA-induced toxicity in hippocampal cell cultures. []
Relevance: Although structurally distinct from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, these compounds share a 1H-imidazol-1-yl group. The exploration of various heterocyclic fusions and substitutions in this series provides insights into the structure-activity relationships for AMPA receptor antagonism and potential neuroprotective effects. []
Compound Description: This series of compounds represents a novel class of potent antifungal agents structurally related to bifonazole and pyrrolnitrin. They exhibit significant in vitro and in vivo activity against Candida albicans and other Candida spp., with some derivatives showing greater potency than commercially available antifungal drugs. []
Relevance: While structurally different from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, these compounds share the key structural feature of a 1H-imidazol-1-yl group. The presence of this group, along with the aryl and pyrrole rings, suggests a potential for common pharmacophoric features contributing to their antifungal activity. []
1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and related compounds
Compound Description: This series of 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones, along with related compounds, were designed and synthesized as potential antagonists for the AMPA subtype of EAA receptors. The introduction of a hydroxyl group at the 1-position significantly enhanced their affinity for AMPA receptors compared to unsubstituted derivatives. Compound 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione showed particularly high affinity and selectivity for AMPA receptors over NMDA receptors. []
Relevance: While structurally different from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, these compounds share the 1H-imidazol-1-yl group. The exploration of various substitutions on the quinoxalinedione ring, particularly the introduction of a hydroxyl group, provides insights into the structure-activity relationships for AMPA receptor antagonism. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.